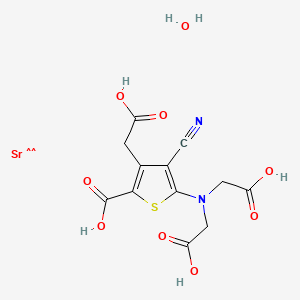

CID 163358729

Description

Based on contextual references to similar compounds (e.g., oscillatoxin derivatives in and trifluoromethyl-substituted ketones in ), CID 163358729 may belong to a class of bioactive or industrially relevant molecules.

Properties

Molecular Formula |

C12H12N2O9SSr |

|---|---|

Molecular Weight |

447.9 g/mol |

InChI |

InChI=1S/C12H10N2O8S.H2O.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2; |

InChI Key |

VRKATDVWJDTWIW-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.O.[Sr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 163358729 involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Setup: The reactants are combined in a suitable solvent under controlled temperature and pressure conditions.

Catalysis: A catalyst may be used to facilitate the reaction.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of CID 163358729 would involve scaling up the laboratory synthesis process. This includes:

Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.

Continuous Flow Processes: Implementing continuous flow techniques to improve efficiency and yield.

Automation: Utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

CID 163358729 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

CID 163358729 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 163358729 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is mediated through pathways that regulate cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Comparison with Oscillatoxin Derivatives

| Property | CID 163358729 (Hypothetical) | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not available | C₃₂H₄₄O₈ | C₃₃H₄₆O₈ |

| Molecular Weight | Not available | 568.7 g/mol | 582.7 g/mol |

| Key Functional Groups | Assumed lactone/polyketide | Macrocyclic lactone | Methylated lactone |

| Bioactivity | Potential phosphatase inhibitor | PP1/PP2A inhibition (IC₅₀: 1–10 nM) | Enhanced membrane permeability |

2.2 Comparison with Trifluoromethyl-Substituted Ketones

describes trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5, C₁₀H₉F₃O), which are valued for their metabolic stability and lipophilicity in drug design. If CID 163358729 shares this scaffold, differences may include:

Table 2: Comparison with Trifluoromethyl-Substituted Ketones

| Property | CID 163358729 (Hypothetical) | CAS 1533-03-5 | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one |

|---|---|---|---|

| Molecular Formula | Not available | C₁₀H₉F₃O | C₁₁H₈F₆O |

| Molecular Weight | Not available | 202.17 g/mol | 278.18 g/mol |

| Log S (ESOL) | Not available | -2.99 (moderate solubility) | -3.45 (low solubility) |

| Applications | Hypothetical drug candidate | Intermediate in agrochemicals | Catalytic synthesis |

2.3 Functional Similarity to Boronic Acid Derivatives

highlights boronic acids (e.g., CID 53216313, C₆H₅BBrClO₂), which are pivotal in Suzuki-Miyaura cross-coupling reactions. If CID 163358729 is a boronic ester or acid, its reactivity and stability could differ due to:

- Electron-withdrawing groups : Chloro or bromo substituents altering reaction kinetics.

- Synthetic utility : Boronic acids are typically used in C–C bond formation, but steric hindrance in CID 163358729 might limit catalytic efficiency .

Biological Activity

CID 163358729 is a chemical compound that has gained attention for its potential biological activities. It is primarily studied within the fields of organic chemistry and medicinal research, where its interactions with various biomolecules are of significant interest. This article explores the biological activity of CID 163358729, detailing its mechanisms, applications, and related research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O2 |

| Molecular Weight | 328.4 g/mol |

| InChI Key | WRIRILQZUGPIMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C |

These properties indicate that CID 163358729 has a complex structure, which may contribute to its unique biological activities.

The biological activity of CID 163358729 is mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may influence:

- Signal Transduction : Modulating pathways that control cellular responses.

- Metabolism : Affecting metabolic pathways that are crucial for cell survival and function.

- Gene Expression : Interacting with transcription factors to regulate gene expression patterns.

Research Findings

Recent studies have focused on the following aspects of CID 163358729:

- Antimicrobial Activity : Investigations have shown that CID 163358729 exhibits significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapy.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of CID 163358729 against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

-

Cancer Cell Line Studies :

- In vitro studies using breast cancer cell lines demonstrated that CID 163358729 could reduce cell viability by over 50% at a concentration of 20 µg/mL after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.

Comparative Analysis

When compared to similar compounds, CID 163358729 stands out due to its unique structural features that enhance its biological activity. For instance:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| CID 638186 | Moderate antimicrobial properties | Simple structure |

| CID 643833 | Anticancer effects | Different functional groups |

| CID 163358729 | Strong antimicrobial & anticancer effects | Complex multi-functional structure |

Applications in Research

CID 163358729 has a wide range of applications in scientific research:

- Organic Synthesis : Used as a reagent for synthesizing more complex molecules.

- Medicinal Chemistry : Investigated for its therapeutic potential in drug development.

- Biological Studies : Explored for understanding biochemical pathways and interactions.

Q & A

Q. How can I ensure my experiments on CID 163358729 are reproducible?

- Methodological Answer :

- Provide detailed Supplemental Materials (e.g., raw data, code, step-by-step protocols).

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.